Divergent Mass Spectrometric Fragmentation: Novel Oxygen Transfer Rearrangement vs. Dehydration Dominance
In comparative mass spectrometric analysis, diethyl furfurylidenemalonate (as the corresponding furfurylidenemalonic acid) exhibits a mechanistically unique fragmentation pathway involving a novel oxygen atom transfer rearrangement. This contrasts sharply with diethyl benzylidenemalonate (as benzylidenemalonic acid), whose mass spectra are dominated by a simple dehydration process to yield anhydride-like species [1].
| Evidence Dimension | Mass spectrometric fragmentation pathway |
|---|---|
| Target Compound Data | Novel rearrangement process involving oxygen atom transfer |
| Comparator Or Baseline | Diethyl benzylidenemalonate (benzylidenemalonic acid) |
| Quantified Difference | Qualitative pathway divergence (oxygen transfer vs. dehydration) |
| Conditions | Mass spectrometric analysis of benzylidenemalonic acids and furfurylidenemalonic acid |
Why This Matters
This divergent fragmentation behavior necessitates distinct analytical reference standards and prevents the use of benzylidene analog mass spectral libraries for identification or purity assessment of furfurylidene-derived products.
- [1] Baldas, J., Porter, Q.N., & Ramsay, C.C.R. (1969). Mass spectrometric studies. V. Benzylidenemalonic acid and related compounds. Australian Journal of Chemistry, 22(2), 405-422. View Source
